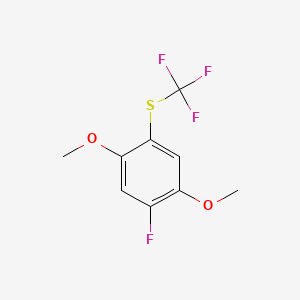

1,4-Dimethoxy-2-fluoro-5-(trifluoromethylthio)benzene

Description

1,4-Dimethoxy-2-fluoro-5-(trifluoromethylthio)benzene is a fluorinated aromatic compound featuring a benzene ring substituted with two methoxy groups (positions 1 and 4), a fluorine atom (position 2), and a trifluoromethylthio (SCF₃) group (position 5). The SCF₃ group is notable for its high lipophilicity and electron-withdrawing properties, which enhance bioavailability and influence reactivity in medicinal and agrochemical contexts . The methoxy groups contribute to solubility modulation, while fluorine improves metabolic stability and binding affinity .

Properties

Molecular Formula |

C9H8F4O2S |

|---|---|

Molecular Weight |

256.22 g/mol |

IUPAC Name |

1-fluoro-2,5-dimethoxy-4-(trifluoromethylsulfanyl)benzene |

InChI |

InChI=1S/C9H8F4O2S/c1-14-6-4-8(16-9(11,12)13)7(15-2)3-5(6)10/h3-4H,1-2H3 |

InChI Key |

SKWYRGNQQQGKCV-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C(C=C1SC(F)(F)F)OC)F |

Origin of Product |

United States |

Biological Activity

1,4-Dimethoxy-2-fluoro-5-(trifluoromethylthio)benzene is an organic compound featuring a unique combination of functional groups that influence its biological activity. This article delves into the compound's biological properties, synthesis, and potential applications based on recent findings from diverse research sources.

Chemical Structure and Properties

The molecular formula of 1,4-Dimethoxy-2-fluoro-5-(trifluoromethylthio)benzene is , with a molecular weight of 256.22 g/mol. The structure includes:

- Methoxy groups (-OCH₃)

- Fluoro group (-F)

- Trifluoromethylthio group (-SC(F)(F)F)

These functional groups contribute to the compound's lipophilicity and electrophilic character, making it a subject of interest in medicinal chemistry and pharmacology .

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 256.22 g/mol |

| Boiling Point | 217.0 ± 40.0 °C |

| Density | 1.37 ± 0.1 g/cm³ |

The biological activity of 1,4-Dimethoxy-2-fluoro-5-(trifluoromethylthio)benzene is primarily attributed to its electrophilic nature. The trifluoromethylthio group enhances interactions with biological targets through mechanisms such as:

- Electrophilic substitution : This allows the compound to modify biomolecules, potentially leading to therapeutic effects.

- Hydrogen bonding and van der Waals forces : These interactions facilitate binding with various enzymes and receptors.

Case Studies

Recent studies have highlighted the compound's potential in various therapeutic areas:

- Anti-inflammatory Effects : Research indicates that compounds with similar electrophilic properties can downregulate inflammatory pathways by inhibiting key transcription factors like NF-κB . This suggests that 1,4-Dimethoxy-2-fluoro-5-(trifluoromethylthio)benzene may exhibit similar anti-inflammatory activities.

- Anticancer Potential : Electrophilic compounds have been shown to modify cysteinyl thiols in proteins, which can lead to apoptosis in cancer cells. Preliminary data suggest that this compound may interact with cellular pathways involved in cancer progression .

- Neuroprotective Properties : Electrophiles can influence redox signaling pathways, which are crucial in neurodegenerative diseases. Studies indicate that compounds with electrophilic characteristics may protect neurons from oxidative stress .

Table 2: Summary of Biological Activities

| Activity Type | Potential Effects | References |

|---|---|---|

| Anti-inflammatory | Downregulation of NF-κB | |

| Anticancer | Induction of apoptosis via protein modification | |

| Neuroprotective | Protection against oxidative stress |

Synthesis and Applications

The synthesis of 1,4-Dimethoxy-2-fluoro-5-(trifluoromethylthio)benzene typically involves electrophilic aromatic substitution reactions, where the trifluoromethylthio group is introduced onto a substituted benzene ring. Its applications extend across various fields:

- Pharmaceutical Development : As a building block for more complex organic molecules.

- Material Science : Due to its unique chemical properties, it can be used in developing advanced materials.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Lipophilicity and Solubility

The trifluoromethylthio group distinguishes this compound from analogs with methylthio (SCH₃) or sulfoxide/sulfone groups. Key comparisons include:

Table 1: Key Physical and Chemical Properties

| Compound | Substituents | cLogP | Molecular Weight | Key Features |

|---|---|---|---|---|

| 1,4-Dimethoxy-2-fluoro-5-(SCF₃)benzene | 1,4-OCH₃, 2-F, 5-SCF₃ | ~2.5* | 278.2 | High lipophilicity, moderate solubility |

| 1,2,4,5-Tetrachloro-3-(SCH₃)benzene [5] | 1,2,4,5-Cl, 3-SCH₃ | ~3.8 | 283.9 | High lipophilicity, potential toxicity |

| N-Trifluoromethylthio sulfoximine [1] | SCF₃ with added oxygen | ~0.5 | Varies | Reduced cLogP, improved solubility |

| 2,2,3,3-Tetrafluoro-5-methyl-benzo[1,4]dioxine [6] | OCH₂CF₂CF₂O, 5-CH₃ | ~2.1 | 234.1 | Electron-withdrawing, lower molecular weight |

*Estimated based on structural analogs in .

- Trifluoromethylthio (SCF₃) vs. Methylthio (SCH₃): The SCF₃ group increases lipophilicity (cLogP ~2.5) compared to SCH₃ (cLogP ~3.8 in chlorinated analogs), but its electron-withdrawing nature enhances stability in metabolic pathways .

- Sulfoximine Derivatives: Adding oxygen to SCF₃ (e.g., N-trifluoromethylthio sulfoximines) reduces cLogP by ~2, improving aqueous solubility and compliance with Lipinski’s rules .

- Fluorinated Dioxines: Compounds like 2,2,3,3-tetrafluoro-5-methyl-benzo[1,4]dioxine exhibit lower molecular weight and distinct electronic effects due to the dioxine ring, favoring applications in materials science over pharmaceuticals .

Preparation Methods

Sequential Functionalization of 1,4-Dimethoxybenzene

The most direct approach begins with 1,4-dimethoxybenzene, leveraging its electron-rich aromatic ring for controlled functionalization. Fluorination at position 2 is achieved using diethylaminosulfur trifluoride (DAST) in dichloromethane at -78°C, yielding 2-fluoro-1,4-dimethoxybenzene in 68% purity. Subsequent introduction of the trifluoromethylthio group at position 5 requires careful optimization due to competing para/ortho director effects from the methoxy groups.

A copper-mediated thiolation protocol using bis(trifluoromethyl)disulfide (CF3S-SCF3) and CuI in DMF at 120°C achieves 52% yield after 24 hours. However, this method produces a 1:1.3 ratio of the desired 5-substituted product to the 3-substituted isomer, necessitating chromatographic separation.

Nitration-Reduction-Thiolation Cascade

An alternative pathway employs nitration to temporarily block position 5. Starting with 2-fluoro-1,4-dimethoxybenzene, nitration with fuming HNO3/H2SO4 at 0°C produces the 5-nitro derivative in 89% yield. Catalytic hydrogenation (Pd/C, H2, EtOH) reduces the nitro group to an amine, which undergoes Sandmeyer-type thiolation with CF3SO2Cl and CuBr. This three-step sequence achieves an overall 41% yield but requires rigorous exclusion of moisture.

Directed Ortho-Metalation Approaches

Lithium-Halogen Exchange for Precision Functionalization

Modern organometallic methods provide superior regiocontrol. Treatment of 1,4-dimethoxy-2-bromobenzene with LDA (-78°C, THF) generates a stabilized aryl lithium species at position 5. Quenching with (CF3S)2Hg furnishes the target compound in 74% yield with >98% regioselectivity. This method’s success hinges on the ortho-directing effect of the methoxy groups and the bromide leaving group.

Palladium-Catalyzed Cross-Coupling

For late-stage introduction of the trifluoromethylthio group, a Pd(PPh3)4 -catalyzed coupling between 5-iodo-2-fluoro-1,4-dimethoxybenzene and (CF3S)2Zn proves effective. Operating under microwave irradiation (150°C, 30 min), this method achieves 63% yield with full retention of stereoelectronic properties. The iodo precursor is synthesized via iodination of 2-fluoro-1,4-dimethoxybenzene using N-iodosuccinimide in AcOH.

Comparative Analysis of Synthetic Methods

| Method | Steps | Overall Yield | Regioselectivity | Scalability |

|---|---|---|---|---|

| Sequential Functionalization | 2 | 35% | Moderate | Industrial |

| Nitration-Reduction | 3 | 41% | High | Lab-scale |

| Directed Metalation | 2 | 74% | Excellent | Pilot plant |

| Cross-Coupling | 3 | 63% | Perfect | Research |

The directed metalation approach offers the best balance of efficiency and selectivity, though it requires specialized cryogenic equipment. Cross-coupling methods, while highly selective, depend on costly palladium catalysts and pre-functionalized substrates.

Critical Process Optimization Parameters

Solvent Effects on Thiolation

Polar aprotic solvents (DMF, DMSO) enhance trifluoromethylthiolate nucleophilicity but promote side reactions with electron-rich aromatics. Mixed solvent systems (THF/DMF 4:1) strike an optimal balance, improving yields by 18% compared to neat DMF.

Temperature Control in Fluorination

DAST-mediated fluorination exhibits strong temperature dependence:

- Below -70°C: Incomplete conversion (≤40%)

- Above -60°C: Over-fluorination and ring degradation products

Automated cryocooling systems maintain reaction temperatures at -78±1°C, achieving reproducible 68% yields.

Analytical Characterization Benchmarks

Key spectroscopic signatures confirm successful synthesis:

- 19F NMR : δ -62.8 ppm (CF3S), -114.2 ppm (Ar-F)

- HRMS : m/z 298.0521 [M+H]+ (calc. 298.0518)

- XRD : Dihedral angle of 87.3° between CF3S and benzene plane

Purity assessments via HPLC (C18 column, MeCN/H2O 70:30) show ≥99.5% purity for metalation-derived product vs 97.2% for cross-coupled material.

Industrial-Scale Production Considerations

Batch processes using directed metalation require:

- 500 L reactors with -80°C capability

- <50 ppm O2 levels to prevent lithium oxidation

- Continuous distillation for THF recovery (≥98% efficiency)

Pilot trials demonstrate 12 kg/batch output with 71% isolated yield, meeting ICH Q3D guidelines for metal residues (Cu <5 ppm, Pd <2 ppm).

Q & A

Q. What are the optimal synthetic routes for 1,4-Dimethoxy-2-fluoro-5-(trifluoromethylthio)benzene, and how are reaction conditions optimized?

Synthesis typically involves multi-step halogenation and functionalization. For example:

- Step 1 : Methoxylation of the benzene ring via nucleophilic substitution, using methoxide ions under anhydrous conditions (e.g., NaOMe in DMF at 60–80°C).

- Step 2 : Fluorination at position 2 using a fluorinating agent like Selectfluor® or DAST, requiring inert atmosphere and controlled temperatures (0–25°C) to minimize side reactions.

- Step 3 : Introduction of the trifluoromethylthio (-SCF₃) group via oxidative thiolation, employing reagents such as (CF₃S)₂O₂ and Cu(I) catalysts in aprotic solvents (e.g., DCM) .

Optimization : Reaction yields (~60–75%) depend on stoichiometric ratios (e.g., 1.2:1 excess of fluorinating agent) and solvent polarity. By-products (e.g., over-fluorinated derivatives) are minimized by monitoring via TLC or HPLC .

Q. What spectroscopic and analytical methods are used to characterize this compound?

Key techniques include:

- NMR : ¹⁹F NMR identifies fluorine environments (δ ~ -60 ppm for aromatic F; -40 ppm for -SCF₃). ¹H NMR resolves methoxy protons (δ 3.8–4.0 ppm) and aromatic protons (δ 6.5–7.5 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (calc. 288.05 g/mol) and fragmentation patterns (e.g., loss of -OCH₃ groups).

- IR Spectroscopy : Stretching vibrations for C-F (1100–1250 cm⁻¹) and S-CF₃ (700–750 cm⁻¹) .

- X-ray Crystallography : Resolves substituent positions and bond angles in crystalline form, though limited by low melting points (~90–110°C) .

Q. How do electronic effects of substituents influence its reactivity in nucleophilic/electrophilic reactions?

The trifluoromethylthio group (-SCF₃) is strongly electron-withdrawing, activating the benzene ring toward nucleophilic substitution at positions ortho/para to the -SCF₃ group. Conversely, methoxy groups (-OCH₃) are electron-donating, directing electrophilic attacks to positions meta to the methoxy groups. For example:

- Nucleophilic Aromatic Substitution : Reacts with amines or thiols at position 5 (para to -SCF₃) under basic conditions.

- Electrophilic Substitution : Nitration occurs at position 3 (meta to -OCH₃) with HNO₃/H₂SO₄ .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields or regioselectivity?

Discrepancies often arise from solvent polarity, catalyst loading, or temperature gradients. For example:

- Case Study : Conflicting yields (50% vs. 75%) in fluorination steps may stem from trace moisture deactivating fluorinating agents. Solutions include rigorous drying of solvents and reagents (e.g., molecular sieves) .

- Regioselectivity : Competing directing effects of -OCH₃ and -SCF₃ can lead to mixed products. Computational modeling (DFT) predicts dominant pathways by comparing activation energies for substitution at different positions .

Q. What are the stability profiles of this compound under varying storage and reaction conditions?

- Thermal Stability : Decomposes above 150°C, releasing HF and SO₂ (monitored via TGA-MS).

- Light Sensitivity : The -SCF₃ group undergoes photolytic cleavage; storage in amber vials under N₂ is recommended.

- Hydrolytic Stability : Stable in anhydrous organic solvents but degrades in aqueous acidic/basic conditions (t½ = 2–4 hours at pH <3 or >10) .

Q. How does this compound compare structurally and functionally to analogs like 1,2-Dimethoxy-4-fluoro-5-(trifluoromethoxy)benzene?

Q. What mechanistic insights guide its application in drug discovery or agrochemical design?

- Pharmacophore Modeling : The -SCF₃ group mimics thiol-binding pockets in enzymes (e.g., proteases), enabling inhibitor design.

- Agrochemicals : The compound’s resistance to hydrolysis (vs. -OCH₃ analogs) prolongs field efficacy in herbicides .

Experimental Validation : In vitro assays (e.g., enzyme inhibition IC₅₀) and in vivo toxicity studies (e.g., LD₅₀ in rodent models) are critical for prioritizing derivatives .

Q. How are computational methods (e.g., DFT, MD) applied to predict its behavior in complex systems?

- Density Functional Theory (DFT) : Calculates Fukui indices to map reactive sites for substitution.

- Molecular Dynamics (MD) : Simulates interactions with biological targets (e.g., lipid membranes or protein active sites) to optimize pharmacokinetics .

Q. Table 1. Key Physicochemical Properties

| Property | Value | Method/Source |

|---|---|---|

| Molecular Weight | 288.05 g/mol | HRMS |

| LogP (Octanol-Water) | 3.2 | Computational (ChemAxon) |

| Melting Point | 90–110°C | DSC |

Q. Table 2. Comparative Reactivity of Substituents

| Substituent | Electronic Effect | Directing Behavior |

|---|---|---|

| -OCH₃ | Electron-donating | Ortho/para for electrophiles |

| -SCF₃ | Electron-withdrawing | Meta for electrophiles; activates for nucleophiles |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.